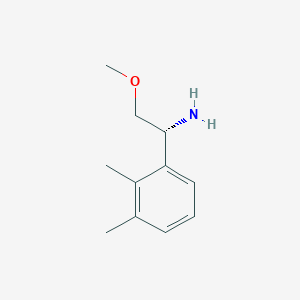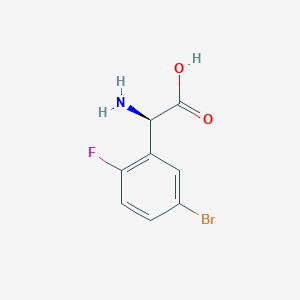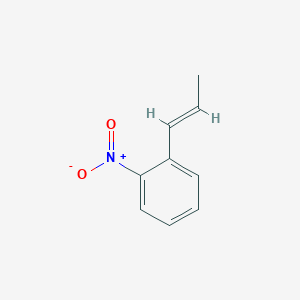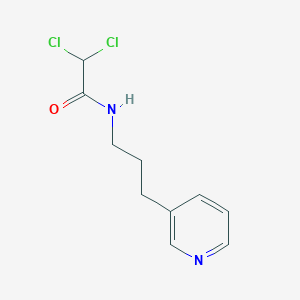
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of acetamide, featuring a pyridine ring substituted at the 3-position with a propyl chain, which is further substituted with two chlorine atoms at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide typically involves the reaction of 3-(pyridin-3-yl)propylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(3-(pyridin-3-yl)propyl)acetamide derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
科学研究应用
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or gene expression.
相似化合物的比较
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with an additional chlorine atom.
N-(3-(pyridin-3-yl)propyl)acetamide: Lacks the chlorine substituents.
2,2-Dichloro-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a shorter alkyl chain.
Uniqueness
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the dichloroacetamide moiety allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H12Cl2N2O |
|---|---|
分子量 |
247.12 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(3-pyridin-3-ylpropyl)acetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9(12)10(15)14-6-2-4-8-3-1-5-13-7-8/h1,3,5,7,9H,2,4,6H2,(H,14,15) |
InChI 键 |
RSOXYZREDHJNFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCCNC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


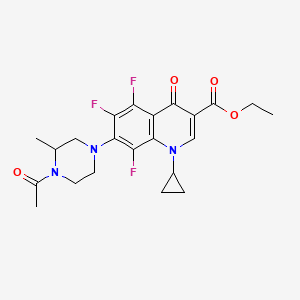
![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)
![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
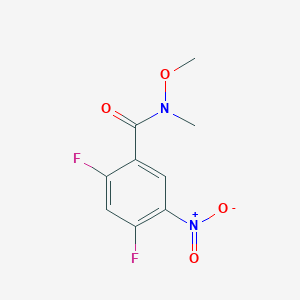
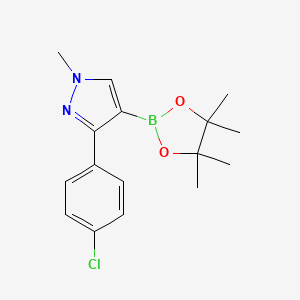
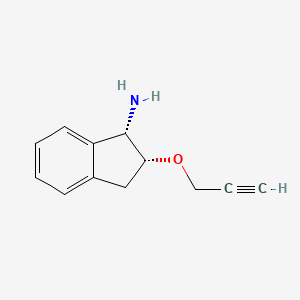
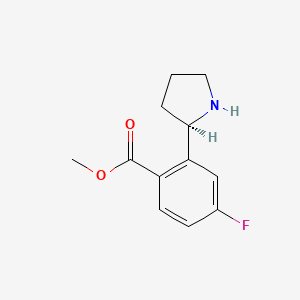
![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)
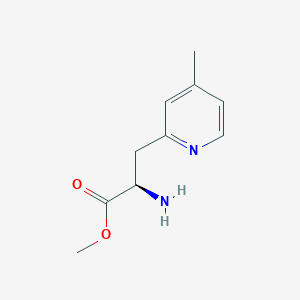
![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
